

Technical Guide: Stability and Storage of N-demethyl Promethazine HCl

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Compound of Interest

Compound Name: *rac N-Demethyl Promethazine Hydrochloride*

Cat. No.: B589797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-demethyl promethazine hydrochloride (HCl). N-demethyl promethazine, also known as desmethyl promethazine or Promethazine Impurity C, is a primary metabolite and a known impurity of the first-generation antihistamine, promethazine.[1] A thorough understanding of its stability profile is crucial for the development, formulation, and quality control of promethazine-containing drug products.

Physicochemical Properties and Storage

N-demethyl promethazine HCl is a phenothiazine derivative. While detailed physicochemical data for this specific metabolite is limited in publicly available literature, general recommendations for phenothiazine derivatives include protection from light and air due to their susceptibility to oxidation.[2] The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of N-demethyl promethazine HCl. The following table summarizes the recommended storage conditions based on available data.

Parameter	Condition	Duration	Source
Long-term Storage	-20°C	≥ 4 years	N/A
Short-term Storage	0 - 4°C	Days to weeks	N/A
Pharmaceutical Analytical Impurity	2-8°C	Not specified	N/A
Shipping	Ambient Temperature	A few weeks	N/A

It is consistently advised to store the compound in a dry, dark environment within a tightly sealed container to prevent degradation from moisture and light.[3]

Solubility

The solubility of a compound is a critical factor in its formulation and analytical method development. The following table outlines the known solubility of N-demethyl promethazine HCl.

Solvent	Solubility	Concentration	Source
DMSO	Sparingly soluble	1-10 mg/ml	[1]
Ethanol	Sparingly soluble	1-10 mg/ml	[1]

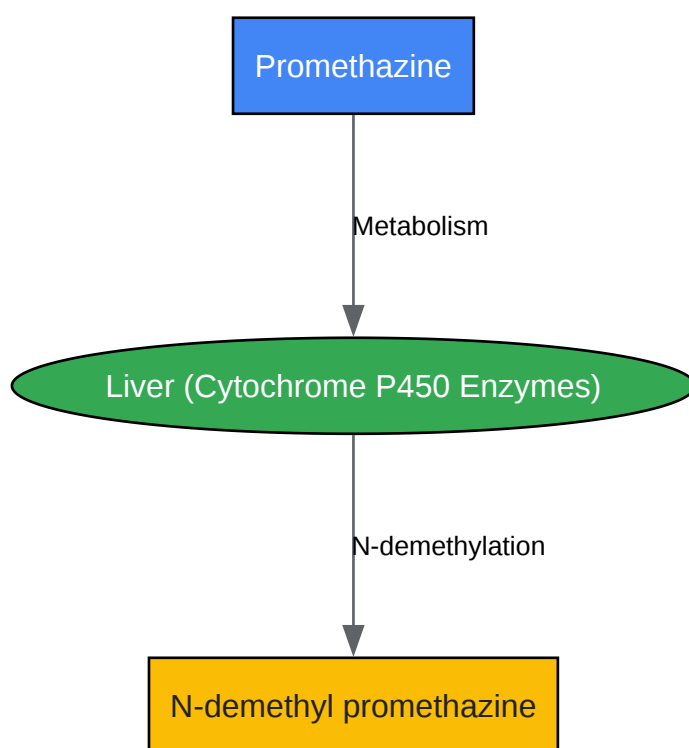
Stability Profile and Degradation Pathways

N-demethyl promethazine is a known degradation product of promethazine, particularly under photolytic stress.[4] The stability of phenothiazine derivatives, including promethazine and its metabolites, is influenced by several factors such as pH, temperature, light, and the presence of oxidizing agents.[5]

Forced degradation studies on the parent compound, promethazine HCl, provide valuable insights into the potential liabilities of its metabolites. These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic conditions.[4][6] Under oxidative stress (e.g., using hydrogen peroxide), promethazine has been shown to degrade significantly.[7]

Metabolic Pathway

N-demethylation is a key step in the hepatic metabolism of promethazine. This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of N-demethyl promethazine.[8]



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Metabolic conversion of Promethazine.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for N-demethyl promethazine HCl as the primary analyte are not extensively published, the analytical methods developed for promethazine HCl and its related substances are directly applicable.[6][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Forced Degradation Study Protocol

This protocol is adapted from established methods for promethazine HCl and is suitable for investigating the intrinsic stability of N-demethyl promethazine HCl.[4][7][12]

Objective: To identify potential degradation products and pathways for N-demethyl promethazine HCl under various stress conditions.

Materials:

- N-demethyl promethazine HCl reference standard
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- Hydrogen peroxide (H₂O₂), 30%
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Purified water, HPLC grade
- Phosphate buffer

Procedure:

- Preparation of Stock Solution: Accurately weigh and dissolve N-demethyl promethazine HCl in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.
- Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute for analysis.
- Oxidative Degradation: To an aliquot of the stock solution, add an appropriate volume of 3-30% H₂O₂. Keep the mixture at room temperature and protect from light. Monitor the reaction

at various time points until significant degradation is observed.

- **Thermal Degradation:** Place the solid N-demethyl promethazine HCl powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.
- **Photostability:** Expose a solution of N-demethyl promethazine HCl to a calibrated light source (e.g., UV-A and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
- **Analysis:** Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

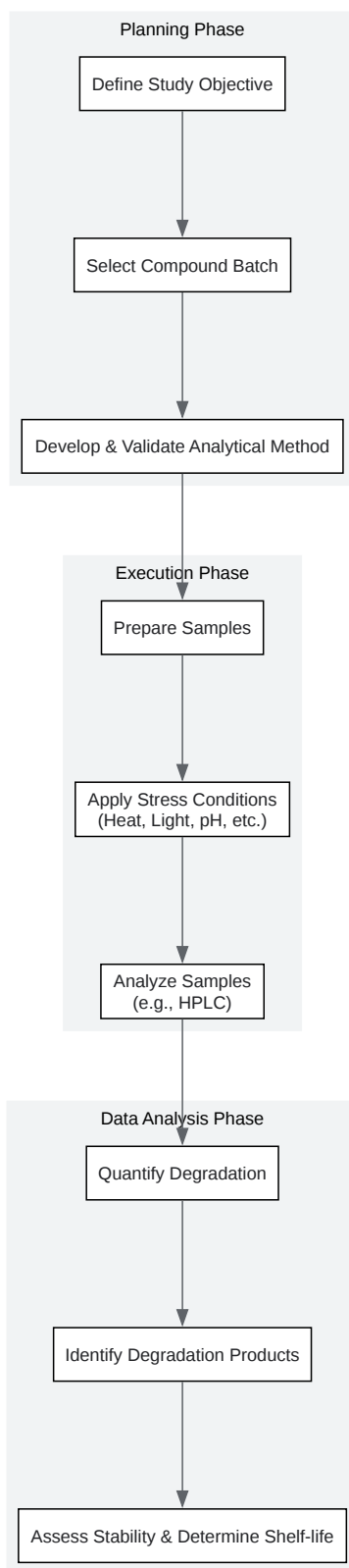
The following HPLC method parameters are based on published methods for the separation of promethazine and its impurities, including N-demethyl promethazine.[\[6\]](#)[\[9\]](#)

Parameter	Description
Column	C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-7.0) and an organic solvent (e.g., acetonitrile, methanol). [9]
Flow Rate	1.0 - 1.2 mL/min [9]
Detection Wavelength	UV detection at approximately 250 nm or 254 nm. [6]
Column Temperature	25 - 40°C [9]
Injection Volume	10 - 20 µL

Experimental and Logical Workflows

General Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like N-demethyl promethazine HCl.



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Workflow for a typical stability study.

Conclusion

The stability of N-demethyl promethazine HCl is a critical parameter for ensuring the quality and safety of promethazine-based pharmaceuticals. As a known metabolite and impurity, its formation and degradation must be well understood. This guide provides a summary of the current knowledge on its storage conditions and outlines robust experimental protocols for its stability assessment. Further studies focusing specifically on the degradation kinetics and pathways of isolated N-demethyl promethazine HCl would be beneficial for a more complete understanding of its stability profile.

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